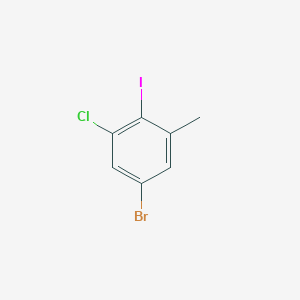

5-Bromo-3-chloro-2-iodotoluene

Descripción

Contextual Significance of Polyhalogenated Aromatic Compounds in Chemical Research

Polyhalogenated aromatic compounds, which are organic molecules featuring a benzene (B151609) ring substituted with multiple halogen atoms, are of considerable interest in chemical research. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization through various cross-coupling reactions. nih.gov This tunable reactivity makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The nature and position of the halogen substituents on the aromatic ring can influence the electronic and steric properties of the molecule, providing a powerful tool for designing target structures with specific properties. rsc.org Research into these compounds often focuses on developing new synthetic methodologies and understanding the mechanisms of their reactions. arabjchem.org

Research Rationale for 5-Bromo-3-chloro-2-iodotoluene within Substituted Toluene (B28343) Chemistry

Substituted toluenes are a fundamental class of compounds in organic chemistry, with the methyl group offering an additional site for chemical modification. The introduction of multiple, different halogen atoms onto the toluene ring, as seen in this compound, creates a highly versatile synthetic intermediate. The primary research rationale for investigating such a compound lies in its potential for regioselective cross-coupling reactions. The presence of iodine, bromine, and chlorine atoms on the same aromatic ring offers the possibility of sequential, site-selective reactions, as the reactivity of these halogens towards catalysts like palladium typically follows the order I > Br > Cl. fiveable.me This allows for the stepwise introduction of different functional groups, leading to the construction of complex, highly substituted aromatic structures that would be difficult to prepare by other means.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily focused on its role as a building block in organic synthesis. While specific research dedicated exclusively to this compound is limited, the objectives of its use in a broader research context would include:

Synthesis and Characterization: The development of efficient and regioselective methods for the synthesis of this compound. This includes the characterization of the compound using modern analytical techniques to confirm its structure and purity.

Reactivity Studies: The investigation of its reactivity in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. A key objective is to establish the conditions for achieving selective reaction at one of the carbon-halogen bonds.

Applications in Synthesis: The utilization of this compound as a key intermediate in the total synthesis of more complex molecules, such as natural products, pharmaceuticals, or materials with novel electronic or photophysical properties.

While detailed experimental research on this compound is not widely published, its chemical properties can be predicted based on data from chemical databases and knowledge of similar compounds.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-chloro-2-iodo-3-methylbenzene | lookchem.com |

| CAS Number | 1000573-87-4 | lookchem.com |

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.38 g/mol | |

| Predicted Boiling Point | 301.8±37.0 °C | |

| Predicted Density | 2.125±0.06 g/cm³ | |

| Physical Form | Solid | lookchem.com |

Interactive Data Table: Compound Identifiers

| Identifier | Value |

| SMILES | Cc1cc(Br)c(I)c(Cl)c1 |

| InChI | 1S/C7H5BrClI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |

| InChIKey | NUXOMLHLSLRWMX-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-chloro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXOMLHLSLRWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661545 | |

| Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-87-4 | |

| Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 5 Bromo 3 Chloro 2 Iodotoluene and Analogues

Reaction Mechanisms of Halogen Atom Differentiation in Polyhalogenated Aromatics

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of selective functionalization in polyhalogenated aromatics. This selectivity is governed by the specific reaction mechanism through which the C-X bond is cleaved. Key mechanisms include oxidative addition in metal catalysis, single-electron transfer processes, and subsequent radical pathways.

In transition-metal-catalyzed cross-coupling reactions, the initial and often selectivity-determining step is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0) or nickel(0). nih.gov This process involves the insertion of the metal into the carbon-halogen bond, resulting in the formation of a new organometallic species and an increase in the metal's oxidation state (e.g., from Pd(0) to Pd(II)). nih.govyoutube.com

The feasibility and rate of this step are highly dependent on the nature of the halogen. The bond dissociation energies (BDEs) of carbon-halogen bonds decrease in the order C-Cl > C-Br > C-I, making the carbon-iodine bond the weakest and most susceptible to cleavage. Consequently, oxidative addition occurs preferentially at the C-I bond in a molecule like 5-bromo-3-chloro-2-iodotoluene. The selectivity is determined by both the energy required to distort the carbon-halogen bond to its transition-state geometry and the electronic interaction between the metal catalyst's highest occupied molecular orbital (HOMO) and the aryl halide's lowest unoccupied molecular orbital (LUMO). researchgate.net

While often considered irreversible, studies have shown that oxidative addition can be reversible, particularly when bulky phosphine (B1218219) ligands are employed. acs.org This reversibility can be crucial for preventing catalyst inhibition, especially when the product of a coupling reaction can also undergo oxidative addition. acs.org

| Bond Type | Relative Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| Ar-Cl | ~96 | Slowest |

| Ar-Br | ~81 | Intermediate |

| Ar-I | ~65 | Fastest |

| This table presents generalized, illustrative data for aryl halides to demonstrate the trend in bond energies and corresponding reaction rates. |

An alternative pathway for the activation of aryl halides is through a single-electron transfer (SET) mechanism. researchgate.net This process is central to many photoredox and electrochemical reactions. rsc.org In an SET mechanism, an electron is transferred from an electron donor—such as a photoexcited catalyst, an organic electron donor, or an electrode—to the polyhalogenated aromatic substrate. researchgate.netsigmaaldrich.com

This transfer results in the formation of a transient radical anion. researchgate.net Due to the high electron affinity of the halogens and the weakening of the C-X bond upon electron addition, this radical anion undergoes rapid fragmentation (mesolytic cleavage). researchgate.net The weakest carbon-halogen bond cleaves preferentially, leading to the formation of an aryl radical and a halide anion. researchgate.netresearchgate.net For this compound, the C-I bond would cleave to generate a 5-bromo-3-chloro-2-methylphenyl radical. The high reduction potential of many aryl halides makes them suitable candidates for activation via SET pathways. researchgate.net

The generation of an aryl radical via SET or other methods, such as halogen atom transfer (XAT), initiates a variety of subsequent functionalization reactions. researchgate.netarizona.edu Aryl radicals are highly reactive, open-shell intermediates that can engage in several follow-up processes. researchgate.netnih.gov Common pathways include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule in the reaction mixture. researchgate.net

Halogen Atom Transfer (XAT): The radical can participate in a chain reaction by abstracting a halogen atom from another molecule. iu.edu

Addition and Cross-Coupling: The aryl radical can add to π-systems (like alkenes) or be intercepted by a transition metal catalyst to participate in cross-coupling cycles. nih.gov

Photoredox catalysis has proven particularly effective for these transformations. arizona.edu By tuning the energy of the light source, it is possible to achieve chromoselective bond activation. For instance, lower-energy red light might selectively activate a C-I bond via an XAT pathway, while higher-energy blue light could be used to cleave a more stable C-Br bond through a consecutive photoinduced electron transfer (conPET) process. arizona.edu This allows for programmed, sequential functionalization of polyhalogenated substrates.

Stereochemical Considerations in Reactions of Substituted Toluene (B28343) Systems

The stereochemical outcome of reactions involving substituted toluenes can be profoundly influenced by the substituents present on the aromatic ring and the nature of the reaction at the benzylic methyl group or the ring itself. The principles of substrate control, where existing stereochemistry within a molecule dictates the formation of new stereocenters, are fundamental. youtube.comlumenlearning.com

Aromatic interactions, such as CH–π interactions, can play a significant role in controlling the stereoselectivity of reactions by stabilizing specific transition states. nih.gov Theoretical modeling and experimental studies have shown that the orientation of an aromatic ring relative to a reaction center can favor the approach of a reagent from a particular face, leading to a specific stereoisomer. nih.gov

A clear example of stereochemical control in a toluene system is found in the enzymatic reaction catalyzed by benzylsuccinate synthase. This enzyme initiates the anaerobic metabolism of toluene by adding fumarate (B1241708) to the methyl group. researchgate.net Studies using chirally labeled toluene, where the methyl group contained protium, deuterium, and tritium, demonstrated that the reaction proceeds with a complete inversion of configuration at the methyl carbon. researchgate.net This high degree of stereospecificity highlights how reactions at the benzylic position of a substituted toluene can be precisely controlled.

Kinetic Studies and Rate-Determining Steps in Aryl Halide Transformations

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. nih.gov This is consistent with the observed reactivity trends, where the reaction rate follows the order of C-X bond lability: Ar-I > Ar-Br > Ar-Cl. Kinetic analyses often show a first-order dependence on the concentration of both the aryl halide and the catalyst, supporting this assignment.

However, the RDS can change depending on the specific reaction conditions, ligands, and coupling partners. In some cases, transmetalation (the transfer of an organic group from one metal to another) or reductive elimination (the final step that forms the product and regenerates the catalyst) can become rate-limiting. youtube.comyoutube.comnih.gov For example, if the transmetalation agent is unreactive or if the reductive elimination is sterically hindered, these steps may become slower than the initial oxidative addition. Quantitative kinetic information can be extracted from methods such as variable-temperature reaction profiling to build a comprehensive understanding of the reaction mechanism. acs.org

| Reaction Step | Description | Factors Influencing Rate |

| Oxidative Addition | Insertion of the metal catalyst (e.g., Pd(0)) into the Ar-X bond. | Nature of halogen (I > Br > Cl), electron-withdrawing/donating groups on the aryl ring, steric hindrance, ligand properties. |

| Transmetalation | Transfer of the nucleophilic partner's organic group to the metal center. | Nature of the organometallic reagent (e.g., boronic acid, organozinc), choice of base, solvent effects. |

| Reductive Elimination | Formation of the C-C bond from the two organic ligands on the metal, regenerating the catalyst. | Steric bulk of ligands and coupling partners, electronic properties of the metal complex. |

| This table outlines the key steps in a typical cross-coupling cycle and the factors that can influence their rates. |

Derivatization and Further Functionalization of 5 Bromo 3 Chloro 2 Iodotoluene

Cross-Coupling Reactions of Polyhalogenated Aryl Halides

Polyhalogenated aromatic compounds are crucial intermediates in organic chemistry. The ability to selectively functionalize one carbon-halogen bond while leaving others intact is a powerful strategy for building molecular complexity. 5-Bromo-3-chloro-2-iodotoluene is an archetypal example of such a substrate, where controlled cross-coupling reactions can be employed to systematically replace the halogen atoms. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are fundamental methods for these transformations. The differential reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds is the key to achieving this selectivity.

The cornerstone of utilizing polyhalogenated compounds like this compound is the principle of site-selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C–I > C–Br > C–Cl. wuxiapptec.com This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; the weaker C-I bond is more easily cleaved during the oxidative addition step of the catalytic cycle than the stronger C-Br and C-Cl bonds.

This predictable reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed under mild conditions to selectively replace the iodine atom at the C-2 position, leaving the bromine and chlorine atoms untouched. The resulting bromo-chloro-toluene derivative can then be subjected to a second coupling reaction under more vigorous conditions to react at the C-Br bond, and potentially a third under even more forcing conditions to functionalize the C-Cl bond. This regioselective approach provides a logical pathway to complex, multi-substituted aromatic products that would be challenging to synthesize otherwise.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling

| Carbon-Halogen Bond | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| C-I (in this compound) | Highest | Mild conditions (e.g., lower temperatures, less active catalysts) |

| C-Br (in this compound) | Intermediate | Moderate conditions (e.g., elevated temperatures) |

| C-Cl (in this compound) | Lowest | Forcing conditions (e.g., higher temperatures, specialized ligands) |

The inherent reactivity difference between the halogens can be further enhanced and controlled through the careful selection of catalysts and ligands. nih.gov In palladium catalysis, the ligand bound to the metal center plays a critical role in modulating its electronic properties and steric environment, which in turn influences the efficiency and selectivity of the reaction. nih.gov

For selective coupling at the most reactive C-I bond, a standard catalyst system like Pd(PPh₃)₄ may be sufficient. To achieve coupling at the less reactive C-Br or C-Cl bonds, more sophisticated catalyst systems are often required. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., XPhos, SPhos), are known to promote the oxidative addition of less reactive aryl chlorides and bromides. nih.govnih.gov The increased steric bulk of these ligands encourages the formation of coordinatively unsaturated L₁Pd(0) species, which are highly reactive in the catalytic cycle. nih.gov By tuning the ligand, reaction temperature, and catalyst loading, chemists can precisely direct the coupling reaction to the desired halogen site, making sequential functionalization a highly controllable process. nih.gov

Table 2: Common Ligands and Their Role in Selective Cross-Coupling

| Ligand | Abbreviation | General Application |

|---|---|---|

| Triphenylphosphine | PPh₃ | General purpose, effective for C-I and C-Br couplings. |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Bulky, electron-rich ligand; enhances reactivity for C-Br and C-Cl bonds. nih.govnih.gov |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Effective in a wide range of couplings, including Suzuki reactions. |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Wide bite-angle ligand, useful for controlling selectivity and promoting difficult couplings. nih.gov |

Carbon-Heteroatom Bond Formation Strategies

Beyond the formation of carbon-carbon bonds, this compound is a suitable substrate for constructing carbon-heteroatom bonds, which are integral to many pharmaceuticals and functional materials. nih.govmdpi.com Reactions such as the Buchwald-Hartwig amination (for C-N bonds) and its analogues for forming C-O (ethers) and C-S (thioethers) bonds are powerful tools for this purpose. nih.gov

These transformations are also typically catalyzed by palladium or copper complexes. nih.govmdpi.com The same principles of site-selectivity apply, with the C-I bond being the most probable site of reaction under kinetically controlled conditions. For example, a Buchwald-Hartwig reaction with an amine would be expected to selectively yield a 2-amino-5-bromo-3-chlorotoluene derivative. The Ullmann condensation, a classic copper-catalyzed reaction, provides an alternative and often complementary method for forming C-N and C-O bonds. mdpi.com

Introduction of Alkyl and Aryl Groups via C-H Arylation

A more modern and atom-economical approach to forming C-C bonds is through direct C-H arylation. This method involves the coupling of an aryl halide with a C-H bond of another substrate, bypassing the need to pre-functionalize the coupling partner into an organometallic reagent (like a boronic acid). In this context, this compound serves as the halide component.

The reaction, typically catalyzed by palladium, would couple one of the halogenated positions of the toluene (B28343) ring with a C-H bond of a suitable partner, such as another arene or a heterocycle. The inherent reactivity order (I > Br > Cl) would again dictate the site of the initial reaction, allowing for the selective introduction of an aryl or heteroaryl group at the C-2 position. This strategy offers a more streamlined synthetic route to complex biaryl and heteroaryl structures.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to map the carbon skeleton and the precise placement of substituents on the aromatic ring of 5-Bromo-3-chloro-2-iodotoluene.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region (typically δ 6.5-8.0 ppm) would display signals for the two protons on the benzene (B151609) ring. libretexts.org Due to their different chemical environments, these protons (H-4 and H-6) are expected to be non-equivalent, appearing as distinct signals. Their splitting pattern will be influenced by meta-coupling. The methyl group protons are expected to appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm) as there are no adjacent protons to couple with. libretexts.org The exact chemical shifts are influenced by the cumulative electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons (C1-C6). libretexts.org The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to halogens will experience shifts based on the electronegativity and heavy atom effects of the halogens. libretexts.org The quaternary carbons (C-2, C-3, and C-5) are expected to show weaker signals compared to the protonated carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| -CH₃ | ~2.4 | ~20-25 | Singlet |

| C1-CH₃ | - | ~135-140 | - |

| C2-I | - | ~90-100 | - |

| C3-Cl | - | ~130-135 | - |

| C4-H | ~7.5 | ~130-135 | Doublet (meta-coupling) |

| C5-Br | - | ~120-125 | - |

| C6-H | ~7.8 | ~135-140 | Doublet (meta-coupling) |

Note: The predicted values are estimates based on general principles and data from similar halogenated toluenes. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this compound, a cross-peak between the signals of H-4 and H-6 would confirm their meta-relationship on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): For this molecule, the TOCSY spectrum would show the same correlation as the COSY spectrum, as there is only one isolated spin system in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would definitively assign the proton signals at H-4 and H-6 to their corresponding carbon signals, C-4 and C-6, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org Key HMBC correlations for this compound would include:

The methyl protons showing correlations to C-1, C-2, and C-6.

H-4 showing correlations to C-2, C-3, C-5, and C-6.

H-6 showing correlations to C-1, C-2, C-4, and C-5. These correlations are instrumental in confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this molecule, NOESY would show correlations between the methyl protons and the ortho-proton H-6, providing further confirmation of the substituent arrangement.

Expected Key 2D NMR Correlations for Structure Confirmation

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-6 | Confirms meta-coupling between aromatic protons. |

| HSQC | -CH₃ ↔ C-CH₃; H-4 ↔ C-4; H-6 ↔ C-6 | Assigns protons to their directly attached carbons. |

| HMBC | -CH₃ ↔ C-1, C-2, C-6 | Confirms position of the methyl group. |

| H-4 ↔ C-2, C-3, C-5, C-6 | Confirms connectivity around H-4. | |

| H-6 ↔ C-1, C-2, C-4, C-5 | Confirms connectivity around H-6. | |

| NOESY | -CH₃ ↔ H-6 | Confirms spatial proximity of the methyl group and H-6. |

Mass Spectrometry (MS) for Molecular Structure and Compositional Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₇H₅⁷⁹Br³⁵Cl¹²⁷I) is 329.83079 Da. nih.govnih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

Furthermore, the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), results in a distinctive isotopic pattern for the molecular ion peak. libretexts.org This pattern serves as a clear indicator for the presence of these halogens in the molecule.

Isotopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrClI | scbt.com |

| Average Molecular Weight | 331.38 g/mol | scbt.com |

| Monoisotopic Mass | 329.83079 Da | nih.govnih.gov |

| Primary Isotopes | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be a suitable method for its separation, identification, and quantification in a mixture of other volatile or semi-volatile compounds. The mass spectrum obtained would show the molecular ion peak with its characteristic isotopic pattern, and fragmentation peaks corresponding to the loss of substituents (e.g., I, Br, Cl, CH₃) or parts of the molecule, which can aid in structural confirmation.

LC-MS (Liquid Chromatography-Mass Spectrometry) and HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry): For less volatile mixtures or for analyses requiring higher separation efficiency, LC-MS or HPLC-MS/MS could be employed. These techniques are particularly useful for identifying and quantifying trace amounts of the compound in complex matrices. Tandem mass spectrometry (MS/MS) can provide even greater structural detail through controlled fragmentation of the molecular ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

IR and UV-Vis spectroscopy provide complementary information for structural confirmation by probing the vibrational and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching (from the methyl group): Peaks just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org

C-H bending: Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring. libretexts.org

C-X (Halogen) stretching: Vibrations for C-I, C-Br, and C-Cl bonds, which typically appear in the fingerprint region below 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The positions and intensities of these absorption maxima are influenced by the substituents on the benzene ring. The presence of halogens and a methyl group will cause shifts in the absorption bands compared to unsubstituted benzene.

Predicted Spectroscopic Data (IR and UV-Vis)

| Spectroscopic Technique | Expected Absorption Region | Assignment |

|---|---|---|

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| 3000-2850 cm⁻¹ | Aliphatic C-H stretch (-CH₃) | |

| 1600-1450 cm⁻¹ | Aromatic C=C ring stretch | |

| 900-675 cm⁻¹ | Aromatic C-H out-of-plane bend | |

| < 1000 cm⁻¹ | C-I, C-Br, C-Cl stretches | |

| Ultraviolet-Visible (UV-Vis) | 200-400 nm | π → π* electronic transitions |

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are pivotal in the analysis of polysubstituted halotoluenes, providing the necessary resolution to separate closely related isomers and impurities. The selection of a specific technique is contingent upon the analyte's volatility, polarity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For a molecule like this compound, both normal-phase and reversed-phase HPLC can be theoretically applied, with the choice depending on the specific analytical challenge.

Reversed-phase HPLC (RP-HPLC) is the more common approach for aromatic compounds. libretexts.org A nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is typically employed with a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. libretexts.orgmdpi.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, gradient elution, where the mobile phase composition is changed over time, would likely be necessary to achieve adequate separation from potential impurities with differing polarities. The retention of this highly halogenated, nonpolar compound would be significant, requiring a high percentage of organic solvent for elution.

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). phenomenex.comresearchgate.net This mode can be particularly effective for separating isomers of halogenated compounds where subtle differences in the spatial arrangement of the halogens can influence interactions with the polar stationary phase. chromforum.org

Detection in HPLC for this compound would most effectively be achieved using a UV-Vis detector, as the aromatic ring and halogen substituents would confer strong chromophoric properties. A photodiode array (PDA) detector would be even more advantageous, providing spectral information that can aid in peak identification and purity assessment.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica or Cyano (CN) (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol Gradient |

| Gradient | 50% to 100% Acetonitrile in 20 min | 1% to 20% Isopropanol in 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. scioninstruments.com

The choice of the stationary phase is critical for resolving complex mixtures of halogenated isomers. researchgate.net For halogenated aromatic compounds, moderately polar stationary phases, such as those containing phenyl and cyanopropyl functional groups, often provide the necessary selectivity. sigmaaldrich.comtrajanscimed.com A common choice would be a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), which separates compounds based on a combination of boiling point and polarity differences. fujifilm.com For enhanced separation of positional isomers, a more polar phase might be employed.

A temperature-programmed analysis is essential to ensure the elution of a semi-volatile compound like this compound in a reasonable timeframe and with good peak shape. The analysis would start at a lower temperature to resolve any more volatile impurities, followed by a gradual ramp to a higher temperature to elute the target analyte.

Mass Spectrometry (MS) is the most powerful detector for GC, providing both high sensitivity and structural information for unequivocal identification. nih.govnih.govacs.org Electron Ionization (EI) would generate a characteristic fragmentation pattern, a molecular fingerprint, that can be compared against spectral libraries. For trace analysis of halogenated compounds, an Electron Capture Detector (ECD) offers exceptional sensitivity. nih.gov

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-400 m/z |

For exceptionally complex samples containing numerous isomers or a challenging matrix, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant leap in separation power. chemistry-matters.comchromatographyonline.com This technique utilizes two columns with different stationary phase selectivities (an orthogonal system) connected by a modulator. chromatographyonline.comdioxin20xx.org The modulator traps fractions of effluent from the first column and periodically re-injects them onto the second, shorter column for a rapid, secondary separation. chemistry-matters.com

The result is a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds from a one-dimensional GC analysis. researchgate.netleco.com For a sample containing this compound and other halogenated byproducts, a typical GCxGC setup might pair a non-polar first-dimension column with a polar second-dimension column. nih.govdioxin20xx.org This arrangement separates compounds by boiling point in the first dimension and by polarity in the second, spreading the analytes across the 2D separation space. azom.comazom.com

This technique is particularly powerful for the analysis of persistent organic pollutants (POPs), which often consist of complex mixtures of halogenated compounds. nih.govdioxin20xx.org The structured nature of GCxGC chromatograms, where chemically similar compounds appear in specific regions of the plot, can also aid in the identification of unknown halogenated species. osti.gov Detection is typically performed with a fast-scanning detector like a Time-of-Flight Mass Spectrometer (TOF-MS), which is necessary to capture the very narrow peaks produced by the second-dimension column. researchgate.net

Potential GCxGC-TOF-MS Configuration for Complex Halogenated Toluene (B28343) Analysis:

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | Non-polar (e.g., 30 m DB-1) | Polar (e.g., 1.5 m Rtx-PCB) |

| Carrier Gas | Helium | Helium |

| Temperature Program | 80 °C to 320 °C at 5 °C/min | Follows ¹D oven temperature |

| Modulation Period | 6 seconds | N/A |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, including optimized geometry, orbital energies, and charge distribution. For 5-Bromo-3-chloro-2-iodotoluene, DFT calculations are essential for predicting its reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the electronegative halogen atoms (I, Br, Cl) create regions of negative potential, while the aromatic ring and methyl group exhibit different electronic characteristics. These maps are vital for predicting how the molecule will interact with other reagents, particularly in electrophilic aromatic substitution reactions, where an electrophile is drawn to electron-rich areas. mdpi.com Studies on similar halogenated compounds show that DFT calculations can effectively predict reaction pathways and degradation mechanisms. mdpi.com For instance, in related halogen-substituted molecules, DFT has been used to identify the most probable sites for electrophilic attack by analyzing Fukui functions and average local ionization energy. nih.govchemrxiv.org

| Property | Calculated Value | Significance for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; lower energy suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Reaction Pathways and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. koreascience.kr By solving Newton's equations of motion for a system of interacting particles, MD can reveal detailed information about conformational changes, solvent effects, and the dynamics of chemical reactions.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule can adopt various orientations due to the rotation of the methyl group and slight puckering of the aromatic ring. MD simulations can determine the relative energies of these conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape might influence its interaction with enzymes or catalysts.

MD is also a powerful tool for studying reaction pathways. Reactive force fields, such as ReaxFF, can be employed to simulate bond-breaking and bond-forming events during a chemical reaction. nih.govresearchgate.net For example, an MD simulation could model the approach of an electrophile to the toluene ring, the formation of the intermediate sigma-complex, and the final proton loss. nih.gov This provides a dynamic picture of the reaction, complementing the static energy calculations from DFT. Simulations of toluene in various environments have been used to understand its structural and dynamic properties, such as how it interacts with water or other solvents. koreascience.krjafmonline.net

Predictive Modeling of Reaction Selectivity and Regiochemistry

One of the most significant challenges in the synthesis of polysubstituted aromatic compounds is controlling the regioselectivity—that is, directing an incoming substituent to the desired position on the ring. For this compound, there are two available positions for further substitution (C4 and C6). Computational models can predict the outcome of such reactions with increasing accuracy.

A prominent method for this is the calculation of the relative stabilities of the possible reaction intermediates (sigma-complexes or Wheland intermediates) using DFT. nih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, indicating the preferred reaction pathway. nih.gov

More streamlined, automated methods have also been developed. The RegioSQM method, for instance, predicts regioselectivity by calculating the proton affinity of each aromatic carbon atom. nih.gov The site with the highest proton affinity (lowest free energy of protonation) is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. nih.gov This approach has shown high success rates (over 90%) for a large number of electrophilic aromatic halogenation reactions. nih.gov Newer models like RegioML leverage machine learning, trained on vast datasets of known reactions and quantum chemical descriptors like atomic charges, to predict regioselectivity with even higher precision. rsc.orgresearchgate.net

| Position of Attack | Calculated Relative Energy of σ-complex (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| ortho | +3.5 | Minor |

| meta | +5.0 | Minor |

| para | 0.0 | Major |

Quantum Chemical Methods for Hyperconjugation and Proton Affinities in Halogenated Toluenes

Quantum chemical methods allow for a deep investigation into the subtle electronic effects that govern a molecule's structure and reactivity. In this compound, two such effects are hyperconjugation and proton affinity.

Proton Affinities: As mentioned previously, proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is a powerful theoretical descriptor for predicting the regioselectivity of electrophilic aromatic substitution. nih.govresearchgate.net High-level quantum chemical methods can calculate the PA for each potential reaction site on the aromatic ring with high accuracy. nih.govuiuc.edu The carbon atom with the highest PA is the most electron-rich and thus the most attractive site for an incoming electrophile. For this compound, calculating the PAs of the two unsubstituted carbons (C4 and C6) would provide a direct prediction of which position is more reactive. These calculations are foundational to predictive models like RegioSQM. nih.gov

Applications of 5 Bromo 3 Chloro 2 Iodotoluene in Advanced Materials Research

Precursors for Conjugated Polymers and Organic Optoelectronic Materials

The synthesis of conjugated polymers with well-defined structures is crucial for the development of high-performance organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The value of 5-Bromo-3-chloro-2-iodotoluene in this field lies in its potential for sequential, regioselective functionalization.

The reactivity of the halogens in palladium-catalyzed cross-coupling reactions typically follows the order: Iodine > Bromine > Chlorine. This predictable hierarchy allows chemists to selectively react one halogen site at a time, introducing different monomers or functional groups in a stepwise manner. For example, a Sonogashira coupling could be performed selectively at the highly reactive C-I bond to introduce an alkyne-containing monomer. Subsequently, a Suzuki or Stille coupling could be carried out at the C-Br bond to add a different aryl group, followed by a final coupling at the less reactive C-Cl bond under more forcing conditions. This step-by-step approach provides precise control over the final polymer structure, which is essential for tuning the material's electronic and photophysical properties.

Table 1: Reactivity of Halogens in this compound for Sequential Cross-Coupling

| Reactivity Order | Halogen | Potential Cross-Coupling Reaction | Type of Monomer/Group Introduced |

|---|---|---|---|

| 1 (Most Reactive) | Iodine | Sonogashira, Suzuki, Stille | Aryl, Vinyl, Alkyne |

| 2 | Bromine | Suzuki, Stille, Buchwald-Hartwig | Aryl, Vinyl, Amine |

This controlled polymerization method can be used to create complex copolymers with alternating donor-acceptor units, a common strategy for designing materials with tailored band gaps for specific optoelectronic applications.

Building Blocks for Organic Semiconductors

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and other electronic devices. The performance of these materials is highly dependent on their molecular structure, which influences molecular packing in the solid state and charge carrier mobility.

This compound serves as an ideal starting scaffold for building complex, non-symmetric molecules that can be used as organic semiconductors. The ability to introduce three different substituents onto the toluene (B28343) core with high regiocontrol allows for the fine-tuning of key semiconductor properties:

Energy Levels: By sequentially adding electron-donating or electron-withdrawing groups at the halogen positions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted.

Molecular Packing: The introduction of bulky or planar groups can influence the intermolecular interactions (e.g., π-π stacking), which directly impacts charge transport.

Solubility and Processability: Attaching solubilizing alkyl chains at one of the positions can improve the material's processability for device fabrication without negatively affecting the electronic core.

For instance, a synthetic strategy could involve a Suzuki coupling at the C-I bond to introduce a large, planar aromatic system, followed by a Buchwald-Hartwig amination at the C-Br bond to add a charge-transporting amine moiety. This modular approach is highly valuable for creating libraries of potential semiconductor materials for screening and optimization.

Synthesis of Novel Organic Functional Materials

Beyond conjugated polymers and semiconductors, the unique reactivity of this compound makes it a valuable precursor for a wide range of novel organic functional materials. The ability to create highly substituted, sterically crowded, and electronically diverse aromatic compounds opens avenues for developing materials with unique properties.

Research in this area could lead to the development of:

Molecular Sensors: By attaching specific receptor units and fluorophores at different positions on the toluene ring, materials can be designed to detect specific analytes through changes in their optical or electronic properties.

Non-Linear Optical (NLO) Materials: The synthesis of push-pull systems, where electron-donating and electron-withdrawing groups are precisely placed across the aromatic ring, can lead to materials with large NLO responses for applications in photonics and telecommunications.

Building Blocks for Metal-Organic Frameworks (MOFs): The halogen sites can be converted into linker groups (e.g., carboxylic acids or pyridyls) to create complex, multi-functional linkers for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

The controlled, stepwise functionalization offered by this compound provides a powerful tool for molecular engineers to design and synthesize materials with tailored functions for a multitude of advanced applications.

Environmental Dynamics and Degradation Research

Microbial Biodegradation Pathways of Halogenated Aromatic Compounds

The microbial breakdown of halogenated aromatic compounds can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with distinct mechanisms governing the processes. nih.govresearchgate.net

Aerobic Degradation: In the presence of oxygen, bacteria often employ oxygenase enzymes to initiate the degradation process. nih.gov Monooxygenases and dioxygenases incorporate one or two oxygen atoms, respectively, into the aromatic ring, which destabilizes the structure and facilitates the removal of halogens. nih.gov This oxidative dehalogenation is a common strategy to make the compounds more water-soluble and less toxic, preparing them for ring cleavage. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a primary mechanism is reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom. nih.govnih.gov This process is particularly important for highly halogenated compounds. researchgate.net Some anaerobic bacteria, known as organohalide-respiring bacteria, can use halogenated compounds as electron acceptors in their respiration, playing a vital role in their detoxification. nih.gov

Enzymatic Dehalogenation: The key to microbial degradation is the action of specific enzymes called dehalogenases. nih.govacs.org These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in detoxification. mdpi.com They operate through several mechanistic strategies, including oxidation, reduction, and substitution. nih.govscispace.com

There are three main types of dehalogenation reactions:

Oxidative Dehalogenation: As mentioned, this involves oxygenases incorporating oxygen into the substrate, leading to the elimination of the halogen. nih.gov

Reductive Dehalogenation: This process, common in anaerobes, replaces a halogen with a hydrogen atom. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group derived from water. nih.govmdpi.com This is catalyzed by enzymes known as hydrolases. nih.gov

| Degradation Type | Condition | Key Enzymes | General Mechanism |

|---|---|---|---|

| Aerobic | Oxygen-rich | Oxygenases (Mono- and Di-oxygenases) | Incorporation of oxygen into the aromatic ring, leading to hydroxylation and subsequent dehalogenation and ring cleavage. |

| Anaerobic | Oxygen-depleted | Reductive dehalogenases | Removal of a halogen atom and its replacement with a hydrogen atom; the compound serves as an electron acceptor. |

The ability of microorganisms to degrade novel, man-made compounds is a fascinating example of accelerated evolution. nih.govnih.gov The genetic machinery for the breakdown of halogenated aromatics is often located on mobile genetic elements like plasmids and transposons. nih.gov This allows for horizontal gene transfer between different bacterial species, facilitating the rapid spread and assembly of new degradation pathways. nih.gov

Research into the genetics of these pathways has revealed that they are often composed of discrete modules of gene clusters. nih.govresearchgate.net These modules can be combined in various ways to create new catabolic routes for a wide range of xenobiotic chemicals. nih.gov The evolution of these specialized enzymes for degrading synthetic compounds is thought to have occurred through the modification of existing enzymes that acted on natural aromatic compounds. nih.govasm.org Mechanisms such as gene transfer, mutation, recombination, and transposition are believed to accelerate this evolutionary process. nih.govnih.gov

Phototransformation and Hydrolysis Studies of Halogenated Aromatics

Besides microbial action, abiotic processes also contribute to the degradation of halogenated aromatic compounds in the environment.

Phototransformation: Sunlight can induce chemical transformations in these molecules. This process, known as phototransformation or photolysis, can be a significant degradation pathway, particularly in surface waters and the atmosphere. copernicus.org The primary reactions often involve the substitution of a halogen or hydrogen atom by a hydroxyl radical (·OH). copernicus.org Studies have shown that the transformation of halogenated polycyclic aromatic hydrocarbons (XPAHs) can proceed through dehalogenation to form the parent PAH, which is then oxidized. copernicus.org The resulting products are often quinones, ketones, and hydroxylated compounds. copernicus.org

Hydrolysis: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatics, this can lead to the replacement of a halogen atom with a hydroxyl group. epa.gov The rate of hydrolysis is highly dependent on the specific compound's structure and environmental conditions like pH and temperature. epa.gov While some halogenated compounds are resistant to hydrolysis, for others, it can be a significant degradation pathway. epa.gov Each additional halogen on a benzene (B151609) ring can decrease the strength of the individual carbon-halogen bonds, potentially making them more susceptible to dehalogenation. taylorfrancis.com

Environmental Fate Modeling and Persistence (General for haloaromatics)

To predict the behavior and longevity of halogenated aromatic compounds in the environment, scientists use environmental fate models. osti.govepa.gov These models are mathematical tools that simulate the partitioning, transport, and transformation of chemicals in a multimedia environment consisting of air, water, soil, and sediment. epa.gov

These models use a chemical's physical-chemical properties, such as its water solubility, vapor pressure, and partition coefficients (like Kow and Kaw), along with environmental parameters and degradation rates (e.g., biodegradation and photolysis half-lives) to estimate its environmental concentrations. osti.govnih.gov

The persistence of a chemical is often characterized by its half-life (the time it takes for half of the initial amount to degrade). nih.gov Halogenated aromatic compounds are known for their persistence, which is a result of their chemical stability and resistance to degradation. nih.govkerala.gov.in Modeling helps to identify the key factors and environmental compartments that control the fate of a specific compound. osti.gov For instance, for some chemicals, the model might show accumulation in sediment, while for others, long-range atmospheric transport might be more significant. These models are essential tools for risk assessment and for managing the environmental impact of new and existing chemicals. epa.gov

Green Chemistry and Sustainable Synthetic Approaches

Solvent-Free and Environmentally Benign Solvent Systems in Halogenation

A primary focus of green chemistry is the reduction or elimination of hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. researchgate.net Research into the halogenation of aromatic compounds has explored both solvent-free reaction conditions (SFRC) and the use of environmentally benign solvents.

Solvent-free approaches often involve solid-state reactions, which can enhance reaction rates, improve selectivity, and simplify product purification. For instance, the bromination of substituted phenols and anilines has been successfully carried out in the solid state using N-bromosuccinimide, yielding exclusively the nuclear brominated products. researchgate.net Similarly, solvent-free fluorination of electron-rich aromatic compounds can be achieved with reagents like Selectfluor™ (F-TEDA-BF4). researchgate.net These methods reduce waste and avoid the hazards associated with volatile organic solvents.

When a solvent is necessary, water is an ideal green alternative due to its non-toxicity, non-flammability, and abundance. acsgcipr.orgroyalsocietypublishing.org Aqueous systems have been developed for the chlorination and bromination of aromatic compounds, often utilizing hydrogen peroxide in conjunction with hydrohalic acids. researchgate.net This method generates the active halogen species in situ, avoiding the direct use of hazardous molecular halogens. researchgate.net While many traditional iodination reactions have used chlorinated solvents, water has been demonstrated as a viable eco-friendly solvent for the iodination of aromatic and heteroaromatic compounds. acsgcipr.org Another innovative approach uses alkyl halides, such as CHCl3, CH2Br2, and CH2I2, to serve as both the halogen source and the solvent, streamlining the reaction process for chromone (B188151) derivatives. rsc.org

| Solvent System | Halogenation Type | Example Reagents | Green Chemistry Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free (Solid State) | Bromination, Fluorination | N-bromosuccinimide, F-TEDA-BF4 | Eliminates solvent waste; simplifies purification; can enhance reactivity. | researchgate.net |

| Water | Chlorination, Bromination, Iodination | H2O2 / HCl or HBr | Non-toxic, non-flammable, abundant, and safe. | acsgcipr.orgresearchgate.net |

| Alkyl Halides (as solvent) | Chlorination, Bromination, Iodination | Iodine(III) reagents with CHCl3, CH2Br2 | Solvent acts as the halogen source, improving atom economy. | rsc.org |

| Supercritical CO2 | General Halogenation | Various | Non-toxic, non-flammable, easily removed and recycled. | researchgate.net |

Catalytic Approaches for Reduced Waste Generation and Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comnih.gov Catalytic reactions are fundamental to improving atom economy, as they can replace stoichiometric reagents that would otherwise end up as waste. rsc.org

In the context of synthesizing compounds like 5-Bromo-3-chloro-2-iodotoluene, catalytic C-H functionalization is a powerful strategy. Palladium-catalyzed reactions, for example, can directly chlorinate anilides without a solvent, reacting with CuCl2 to yield ortho-chlorinated products efficiently. nih.gov This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and associated waste.

Oxidative halogenation using catalytic systems offers a sustainable alternative to traditional methods that use elemental halogens. Vanadium and molybdenum complexes, for instance, can catalyze the halogenation of aromatic rings using halide salts and an environmentally benign oxidant like hydrogen peroxide (H2O2). rsc.org This is particularly advantageous for bromination, where HBr and H2O2 can be used to generate bromine in situ, or even more sustainably, using air (oxygen) as the terminal oxidant. researchgate.netrsc.org Such processes significantly reduce the hazards and waste associated with using stoichiometric amounts of corrosive and toxic reagents like Br2. nih.gov

| Approach | Typical Reagents | Atom Economy | Waste Products | Reference |

|---|---|---|---|---|

| Stoichiometric (Classical) | Benzene (B151609) + Br2 + FeBr3 (catalyst promoter) | Low (~50%) | HBr, excess reagents, catalyst waste. | libretexts.org |

| Catalytic (Oxidative) | Arene + HBr + H2O2 (V-catalyst) | High | Water is the primary byproduct. | rsc.org |

| Catalytic (C-H Activation) | Anilide + CuCl2 (Pd-catalyst) | High | Reduced metal salts, which can potentially be re-oxidized and recycled. | nih.gov |

Biocatalysis in Halogenation and Dehalogenation Processes

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity under mild, aqueous conditions. royalsocietypublishing.org For the synthesis of specifically substituted isomers like this compound, the regioselectivity of enzymes is a significant advantage. nih.gov

Enzymatic Halogenation: Two main classes of enzymes catalyze the halogenation of aromatic compounds. nih.gov

Haloperoxidases : These enzymes, which can be heme-dependent or vanadium-dependent, use hydrogen peroxide to oxidize halide ions (Cl-, Br-, I-) to a reactive electrophilic species ("X+"). nih.gov This species then performs an electrophilic aromatic substitution. While some haloperoxidases release a freely diffusible hypohalous acid, leading to low regioselectivity, others can exert control over the reaction site. nih.gov

Flavin-Dependent Halogenases (FDHs) : These enzymes are highly regarded for their potential in biocatalysis due to their substrate specificity and catalyst-controlled regioselectivity. chemrxiv.orgmdpi.com FDHs use flavin and oxygen to generate a reactive hypohalous acid within a tunnel in the enzyme, directing it to a specific position on the substrate bound in the active site. nih.govchemrxiv.org This mechanism allows for precise halogenation of electron-rich aromatic compounds, a feature that could be exploited for the controlled, sequential halogenation of a toluene (B28343) precursor. nih.gov

Enzymatic Dehalogenation: Dehalogenating enzymes, or dehalogenases, catalyze the cleavage of carbon-halogen bonds. mdpi.com While often studied for their role in biodegrading environmental pollutants, they also have synthetic applications. mdpi.comnih.gov These enzymes can operate through various mechanisms, including hydrolysis (replacing a halogen with a hydroxyl group) or reduction (replacing a halogen with hydrogen). mdpi.com Reductive dehalogenation, in particular, could be a green method for removing a halogen atom at a specific step in a complex synthesis or for detoxifying halogenated waste streams from a manufacturing process. organic-chemistry.orgrsc.org

| Enzyme Class | Cofactor/Requirements | Mechanism | Applicable Halogens | Key Features | Reference |

|---|---|---|---|---|---|

| Vanadium Haloperoxidase (VHPO) | Vanadate, H2O2 | Electrophilic (X+) | Cl, Br, I | Robust enzymes, can be combined with photocatalysis. | nih.gov |

| Flavin-Dependent Halogenase (FDH) | FADH2, O2 | Electrophilic (X+) | Cl, Br, I | High regioselectivity due to substrate binding and channeling. | nih.govchemrxiv.org |

| Haloalkane Dehalogenase | None (hydrolytic) | Nucleophilic Substitution | Cl, Br, I | Cleaves C-X bonds to form alcohols. | nih.gov |

Conclusion and Future Research Perspectives

Summary of Current Research Frontiers in Polyhalogenated Aryl Chemistry

The chemistry of polyhalogenated aryl compounds is currently dominated by the pursuit of selective functionalization. A major frontier is the development of methods for the site-selective cross-coupling of arenes that bear multiple, and sometimes identical, halogen atoms. acs.orgnih.gov Such reactions are highly sought after as they allow for the precise and efficient construction of complex molecular architectures. nih.gov

Key Research Frontiers:

Site-Selective Cross-Coupling: The primary challenge and focus of current research is to control which halogen atom reacts in a polyhalogenated arene. acs.orgnih.gov The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is based on the carbon-halogen bond dissociation energies. nih.gov Compounds like 5-Bromo-3-chloro-2-iodotoluene are ideal substrates for studying sequential, site-selective reactions, allowing for the stepwise introduction of different functional groups.

Catalyst and Ligand Development: A significant portion of research is dedicated to designing new catalysts and ligands that can overcome the inherent similarities in the reactivities of halogen substituents. nih.gov This includes exploring electronically controlled, sterically influenced, and directing-group-controlled processes to achieve high selectivity. acs.orgnih.gov

Understanding Reaction Mechanisms: Detailed mechanistic studies are crucial to predict and control selectivity. Researchers are investigating the elementary steps of cross-coupling reactions, including oxidative addition, transmetalation, and reductive elimination, to understand how catalyst, ligand, solvent, and other additives influence the reaction outcome. nih.gov

Synthesis of Novel Building Blocks: Polyhalogenated biaryls and other complex aromatic structures are being synthesized as versatile intermediates for further chemical transformations. researchgate.net These efforts aim to expand the toolbox available to synthetic chemists for constructing diverse molecular frameworks.

Below is a table summarizing the properties of the subject compound, this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrClI |

| Molecular Weight | 331.38 g/mol |

| IUPAC Name | 5-bromo-1-chloro-2-iodo-3-methylbenzene |

| CAS Number | 1000573-87-4 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comscbt.com

Emerging Methodologies and Interdisciplinary Opportunities

The field is continuously enriched by the development of novel synthetic strategies that offer milder reaction conditions, higher efficiency, and improved selectivity. These emerging methodologies are opening up new avenues for the application of polyhalogenated arenes in various scientific disciplines.

Emerging Methodologies:

Photochemically Initiated Processes: Light-mediated reactions are gaining prominence as a sustainable and powerful tool in organic synthesis. Photocatalytic couplings and dehalogenation reactions offer alternative pathways for activating carbon-halogen bonds under mild conditions. nih.govrsc.org

Ligand- and Additive/Solvent-Controlled Reactions: Beyond the catalyst itself, the reaction environment plays a critical role in determining selectivity. Researchers are increasingly focusing on how the choice of ligands, additives, and solvents can be used to tune the reactivity of different halogen sites. acs.orgnih.gov For instance, the solvent can influence the outcome of Suzuki-Miyaura couplings of polyhalogenated heterocycles. nih.gov

Metal-Free Synthesis: To address concerns about cost and toxicity associated with heavy metal catalysts, metal-free approaches to halogenation and cross-coupling are being explored. researchgate.net

Flow Chemistry: The use of continuous flow reactors is being investigated to improve the safety, scalability, and efficiency of reactions involving polyhalogenated compounds.

Interdisciplinary Opportunities:

Medicinal Chemistry: The ability to selectively introduce different functional groups onto an aromatic core is of immense value in drug discovery. Polyhalogenated arenes serve as scaffolds for the synthesis of new bioactive molecules. acs.orgnih.gov Aryl fluorosulfates, for example, are used as irreversible enzyme inhibitors. rwth-aachen.de

Materials Science: The substitution pattern on an aromatic ring dictates the electronic and photophysical properties of a molecule. This makes polyhalogenated arenes valuable precursors for advanced materials, such as organic light-emitting diodes (OLEDs) and functional polymers. acs.orgnih.gov

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of complex, highly substituted aromatic compounds, a task for which polyhalogenated intermediates are well-suited. acs.orgnih.gov

This table highlights the typical reactivity order of halogens in common cross-coupling reactions, a key consideration in the study of compounds like this compound.

| Halogen | Relative Reactivity in Oxidative Addition |

| Iodo (I) | Highest |

| Bromo (Br) | Intermediate |

| Chloro (Cl) | Lowest |

This trend is fundamental to achieving regioselectivity in the functionalization of polyhalogenated arenes.

Challenges and Future Directions in the Study of Complex Polyhalogenated Arenes

Despite significant progress, several challenges remain in the field of polyhalogenated aryl chemistry. Addressing these challenges will be the focus of future research, pushing the boundaries of what is possible in molecular synthesis and design.

Current Challenges:

Achieving Absolute Selectivity: While significant strides have been made, achieving complete and predictable site-selectivity, especially between halogens with similar reactivity (e.g., bromine and chlorine), remains a formidable challenge. acs.orgnih.gov

Functional Group Tolerance: Many existing catalytic systems are sensitive to other functional groups present in the molecule, limiting their synthetic utility. Developing more robust and tolerant catalysts is a key objective.

Cost and Sustainability: The reliance on expensive and often toxic palladium and other precious metal catalysts is a significant drawback. The development of catalysts based on more abundant and environmentally benign metals is a critical future direction.

Synthesis of Complex Precursors: The synthesis of the polyhalogenated starting materials themselves can be complex and low-yielding, hindering their broader application. researchgate.net

Future Directions:

Advanced Catalysis: The future will likely see the development of "smart" catalysts that can be programmed to target specific halogen sites based on subtle electronic or steric cues. This may involve the use of biocatalysis or artificial metalloenzymes.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational tools will play an increasingly important role in predicting reaction outcomes, understanding reaction mechanisms, and designing new catalysts and ligands. researchgate.net

New Activating Groups: Research into novel activating groups that can serve as alternatives to traditional halogens, such as aryl fluorosulfates which can act as triflate surrogates, will expand the scope of selective cross-coupling reactions. rwth-aachen.denih.gov

Automation and High-Throughput Screening: The use of automated synthesis platforms and high-throughput screening techniques will accelerate the discovery of new reactions and catalysts for the selective functionalization of polyhalogenated arenes.

The study of complex polyhalogenated arenes like this compound is at the forefront of modern organic synthesis. Overcoming the existing challenges through innovative methodologies and interdisciplinary collaboration will unlock the full potential of these versatile chemical building blocks, enabling the creation of novel molecules that can address pressing societal needs in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-chloro-2-iodotoluene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of toluene derivatives. A common approach includes:

Nitration : Start with a methyl-substituted benzene derivative (e.g., 3-chloro-5-methylbenzene) and introduce nitro groups to direct subsequent halogenation.

Reduction : Use SnCl₂/HCl to reduce nitro groups to amines, enhancing reactivity for halogen substitution .

Halogenation : Sequential bromination and iodination via electrophilic substitution, employing NaNO₂/KI for iodination. Temperature control (<10°C) is critical to avoid polyhalogenation .

Key Considerations : Monitor reaction intermediates via TLC or HPLC to confirm halogen placement.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at -20°C in amber glass vials to prevent photodegradation of iodine and bromine bonds. Desiccate to avoid hydrolysis .

- Handling : Use inert atmosphere (N₂/Ar) gloves for manipulation. Conduct preliminary stability tests under experimental conditions (e.g., solvent, temperature) to assess decomposition rates .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) for non-polar separation. Monitor fractions via GC-MS to confirm purity .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product. Validate purity via melting point analysis (compare to literature values) .

Advanced Research Questions

Q. How does the halogen substitution pattern (Br, Cl, I) influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : Iodine at the 2-position acts as a superior leaving group due to lower bond dissociation energy, favoring oxidative addition in palladium-catalyzed couplings. Bromine at the 5-position participates in slower transmetallation, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) .

- Steric Effects : Chlorine at the 3-position may hinder catalyst access; computational modeling (DFT) can predict steric maps to guide ligand design .

Q. How can researchers resolve contradictions in reported catalytic coupling yields involving this compound?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved NMR to identify intermediates and rate-limiting steps. Compare solvent effects (polar aprotic vs. ethers) on reaction progress .

- Catalyst Screening : Test Pd/C, Ni(0), or Cu(I) systems with varying ligands (e.g., XPhos, BINAP) to address discrepancies in literature yields .

Q. What computational strategies predict viable reaction pathways for functionalizing this compound?

- Methodological Answer :

- Retrosynthesis AI Tools : Use databases like Reaxys and PubChem to identify analogous reactions. Train models on halogen-specific reactivity datasets to prioritize SNAr or radical pathways .

- DFT Calculations : Simulate transition states for iodine displacement to compare activation energies under different conditions (e.g., solvent polarity, base strength) .

Safety and Compliance

Q. What safety protocols are essential when working with polyhalogenated toluenes like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods with HEPA filters to capture volatile halogenated byproducts.

- Waste Disposal : Quench reactive intermediates with NaHSO₃ before disposal. Follow EPA guidelines for halogenated waste (DSSTox ID: DTXSID20479678) .

Comparative Analysis

Q. How do the physicochemical properties of this compound compare to its mono- or dihalogenated analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.